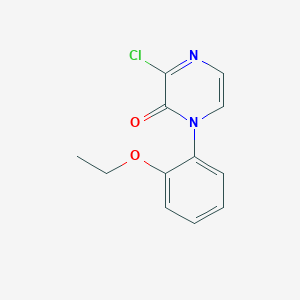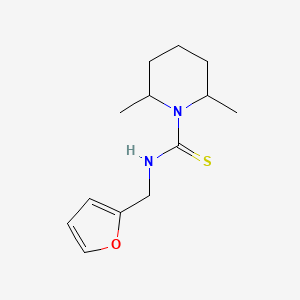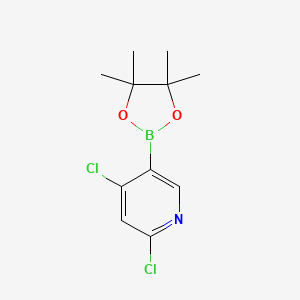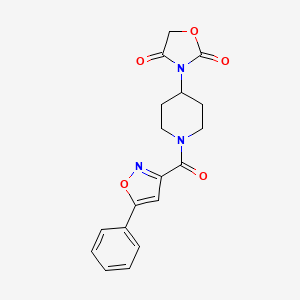
3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one, also known as CEPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CEPP belongs to the class of pyrazinone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one involves the inhibition of various enzymes and signaling pathways. 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one also inhibits the activation of nuclear factor-kappaB (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This makes 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one a potential candidate for the treatment of inflammatory diseases. Another advantage of using 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one is its antitumor activity, which makes it a potential candidate for the treatment of cancer.
One of the limitations of using 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one in lab experiments is its low solubility in water. This can make it difficult to administer 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one in in vivo experiments. Another limitation of using 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one is its potential toxicity, which needs to be evaluated in further studies.
Future Directions
There are several future directions for research on 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one. One direction is to evaluate the efficacy of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one as a chemotherapeutic agent for the treatment of cancer.
Further studies are also needed to evaluate the safety and toxicity of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one in in vivo experiments. In addition, the mechanism of action of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one needs to be further elucidated to identify potential targets for drug development.
Conclusion:
In conclusion, 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one exhibits various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The synthesis of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one involves the reaction of 2-ethoxyaniline with 3-chloro-1,2-dione in the presence of a base. 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes, making it a potential candidate for the treatment of inflammatory diseases. 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis, making it a potential candidate for the treatment of cancer. Further research is needed to evaluate the safety and toxicity of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one in in vivo experiments and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one involves the reaction of 2-ethoxyaniline with 3-chloro-1,2-dione in the presence of a base. The resulting product is then subjected to a reaction with hydrazine hydrate to obtain 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one. The yield of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and amount of reagents used.
Scientific Research Applications
3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one has been found to exhibit various biological activities, making it a potential candidate for therapeutic applications. One of the major scientific research applications of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one is its anti-inflammatory activity. 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This makes 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another scientific research application of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one is its antitumor activity. 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of 3-Chloro-1-(2-ethoxyphenyl)pyrazin-2-one in cancer cells involves the induction of cell cycle arrest and apoptosis.
properties
IUPAC Name |
3-chloro-1-(2-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-10-6-4-3-5-9(10)15-8-7-14-11(13)12(15)16/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMMALFSFNCSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN=C(C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide](/img/structure/B2707222.png)
![N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B2707223.png)
![2-(2-Methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2707227.png)
![(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B2707228.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2707230.png)

![3-[2-(4-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2707232.png)


![N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2707236.png)


![N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2707239.png)
